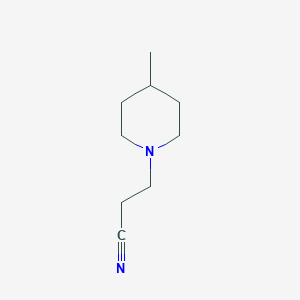

3-(4-Methylpiperidin-1-yl)propanenitrile

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in the realm of organic chemistry, particularly in the design and synthesis of pharmaceuticals and natural products. nih.govacs.org It is considered one of the most important synthetic fragments for drug construction and is present in numerous classes of therapeutic agents. nih.gov The prevalence of this scaffold stems from its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule.

Key attributes of the piperidine scaffold include:

Structural Versatility: The piperidine ring can be substituted at various positions, allowing for the creation of a diverse library of compounds with distinct three-dimensional arrangements. This is crucial for optimizing interactions with biological targets. acs.org

Biological Activity: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or a basic center, which is often critical for binding to enzymes and receptors. nih.gov The stereochemistry of substituents on the piperidine ring can also play a significant role in the binding behavior and biological activity of compounds. acs.org

The development of efficient synthetic methods for creating substituted piperidines, such as hydrogenation of pyridines, cyclization reactions, and multicomponent reactions, remains an active area of research, highlighting the continued importance of this scaffold in modern organic chemistry. nih.govmdpi.com

Role of Nitrile Functionalities in Organic Synthesis and Derivatization

The nitrile, or cyano, group (–C≡N) is an exceptionally versatile and important functional group in organic synthesis. nih.govresearchgate.net Its unique electronic structure, featuring a carbon-nitrogen triple bond, imparts a range of reactivity that allows it to serve as a synthetic intermediate for a multitude of other functional groups. nih.govfiveable.me

The utility of the nitrile group is demonstrated by its participation in various transformations:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides, providing a direct route to these fundamental organic moieties. numberanalytics.comwikipedia.org

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. fiveable.mewikipedia.org This transformation is a key step in the synthesis of many nitrogen-containing compounds.

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after a hydrolysis workup. fiveable.mewikipedia.org

Cycloaddition Reactions: Nitriles can participate in various cycloaddition reactions, such as [2+2+2] and [3+2] cycloadditions, to construct complex carbo- and heterocyclic ring systems. nih.gov

Due to this extensive reactivity, the nitrile group is considered a valuable synthetic precursor, enabling the efficient construction of complex molecules for applications ranging from pharmaceuticals to materials science. nih.govnumberanalytics.com

Overview of 3-(4-Methylpiperidin-1-yl)propanenitrile as a Representative Chemical Entity in Research

This compound (CAS No: 4862-35-5) serves as a pertinent example of an N-substituted piperidine nitrile. cymitquimica.comchiralen.com This compound integrates the structural features of the 4-methylpiperidine (B120128) scaffold with the synthetic versatility of a propanenitrile side chain. It is primarily utilized as a chemical intermediate or building block in research and development, particularly within the field of medicinal chemistry. cymitquimica.comchiralen.com

The synthesis of this compound typically involves the conjugate addition (a specific type of aza-Michael reaction) of 4-methylpiperidine to acrylonitrile (B1666552). This reaction is analogous to methods used for preparing similar structures, such as the reaction of piperidine with acrylonitrile to form 3-piperidin-1-yl-propionitrile. prepchem.commdpi.comsigmaaldrich.comresearchgate.net

Research applications of this compound are documented in patent literature, where it is cited as an intermediate in the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors. chiralen.com TYK2 is a protein that has been implicated in various autoimmune and inflammatory diseases, making inhibitors of this kinase a significant area of pharmaceutical research. The use of this compound in this context underscores its role as a valuable fragment for constructing more complex and potentially therapeutic molecules.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 4862-35-5 | cymitquimica.comchiralen.com |

| Molecular Formula | C₉H₁₆N₂ | chiralen.com |

| Molecular Weight | 152.24 g/mol | cymitquimica.comchiralen.com |

| Intended Use | For Research Use Only | cymitquimica.comchiralen.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperidin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-9-3-7-11(8-4-9)6-2-5-10/h9H,2-4,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIJMGLLLNVUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 4 Methylpiperidin 1 Yl Propanenitrile

Reactivity Profile of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the 4-methylpiperidine (B120128) ring is a tertiary amine, which defines its characteristic reactivity. As a Lewis base, this nitrogen possesses a lone pair of electrons, making it both basic and nucleophilic.

Basicity : The piperidine nitrogen can readily accept a proton from an acid to form a quaternary ammonium salt. The predicted pKa value for the conjugate acid of this compound is approximately 8.09, indicating moderate basicity. This property is fundamental to its handling and purification, often involving acid-base extraction steps.

Nucleophilicity : The nitrogen atom can act as a nucleophile, attacking electrophilic centers. A common reaction is N-alkylation, or quaternization, where reaction with an alkyl halide (e.g., methyl iodide) results in the formation of a quaternary ammonium salt. This reaction can be used to introduce a variety of substituents onto the piperidine nitrogen.

Chemical Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a highly versatile functional group characterized by a polarized triple bond between carbon and nitrogen. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows for the transformation of the nitrile into several other important functional groups.

Nucleophilic addition is the principal reaction pathway for the nitrile group. The initial addition of a nucleophile to the carbon-nitrogen triple bond typically forms an imine or an imine anion intermediate, which is then hydrolyzed in a subsequent step to yield the final product.

Key transformations include:

Hydrolysis : Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction proceeds through an amide intermediate, 3-(4-Methylpiperidin-1-yl)propanamide, to ultimately yield a carboxylic acid, 3-(4-Methylpiperidin-1-yl)propanoic acid.

Reduction : The nitrile group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas over a nickel catalyst) can accomplish this transformation, yielding 3-(4-methylpiperidin-1-yl)propan-1-amine sigmaaldrich.com.

Reaction with Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. The resulting imine intermediate is stable to the reaction conditions but is readily hydrolyzed upon aqueous workup to produce a ketone masterorganicchemistry.comyoutube.comyoutube.com. For example, reaction with phenylmagnesium bromide followed by hydrolysis would yield 1-phenyl-3-(4-methylpiperidin-1-yl)propan-1-one.

The following table summarizes these key transformations of the nitrile group.

| Reagent(s) | Intermediate | Final Product | Product Functional Group |

| H₃O⁺, Δ or OH⁻, H₂O, Δ | Amide | 3-(4-Methylpiperidin-1-yl)propanoic acid | Carboxylic Acid |

| 1. LiAlH₄; 2. H₂O | Imine anion | 3-(4-Methylpiperidin-1-yl)propan-1-amine | Primary Amine |

| 1. R-MgX; 2. H₃O⁺ | Imine | 1-Alkyl/Aryl-3-(4-methylpiperidin-1-yl)propan-1-one | Ketone |

Derivatization Strategies for Introduction of New Functionalities

Derivatization involves the chemical modification of a compound to produce a new compound, or derivative, with different chemical properties or functionalities. 3-(4-Methylpiperidin-1-yl)propanenitrile can be derivatized at either the piperidine nitrogen or the nitrile group, making it a flexible scaffold for introducing new functionalities.

Strategies for derivatization include:

Nitrile Group Transformation : As detailed in section 3.2.1, converting the nitrile to a carboxylic acid, primary amine, or ketone introduces a new reactive handle on the molecule. The resulting primary amine, for instance, can undergo a host of subsequent reactions such as acylation, alkylation, or Schiff base formation, significantly expanding the molecular complexity.

Piperidine Nitrogen Quaternization : The tertiary amine can be reacted with functionalized alkyl halides to introduce new groups. For example, reaction with 2-bromoethanol would introduce a hydroxyethyl group, creating a quaternary ammonium salt with a terminal alcohol functionality.

These derivatization pathways allow for the systematic modification of the molecule's physical and chemical properties, which is a key strategy in medicinal chemistry for optimizing biological activity.

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The bifunctional nature of this compound makes it a valuable intermediate or building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperidine scaffold is a common motif in many biologically active compounds.

While direct utilization of this compound in the synthesis of a specific marketed drug is not prominently documented, the synthesis of closely related, complex molecules highlights the importance of the 4-methylpiperidine core functionalized with a three-carbon side chain. For instance, the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor, involves the coupling of a (3R,4R)-4-methylpiperidine derivative with a cyanoacetyl moiety google.comgoogle.com. The patents for Tofacitinib describe the synthesis of the key intermediate (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile google.com. This demonstrates that the 4-methylpiperidine framework connected to a propanenitrile-like structure is a validated and crucial component in the construction of complex pharmaceutical agents.

The reactivity of both the piperidine and nitrile ends of this compound allows it to act as a versatile linker or synthon, capable of being incorporated into larger molecular architectures through various synthetic strategies.

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis

Spectroscopic analysis provides fundamental insights into the chemical structure of 3-(4-Methylpiperidin-1-yl)propanenitrile by examining the interaction of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in mapping the carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are the primary methods used to elucidate its structure.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and neighboring protons for each unique proton in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the 4-methylpiperidine (B120128) ring and the propanenitrile chain. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integral values of these signals are key to the structural assignment.

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl group (CH₃) | ~0.9 | Doublet | 3H |

| Piperidine (B6355638) ring protons | ~1.2-1.8 | Multiplet | 5H |

| Piperidine ring protons adjacent to N | ~2.0-2.9 | Multiplet | 4H |

| Methylene group adjacent to piperidine (N-CH₂) | ~2.6 | Triplet | 2H |

| Methylene group adjacent to nitrile (CH₂-CN) | ~2.4 | Triplet | 2H |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., alkyl, next to a heteroatom, or part of a nitrile group).

| Carbon Atom | Chemical Shift (ppm) |

| Methyl group (CH₃) | ~22 |

| Piperidine ring carbons | ~30-55 |

| Methylene group adjacent to piperidine (N-CH₂) | ~53 |

| Methylene group adjacent to nitrile (CH₂-CN) | ~15 |

| Nitrile carbon (C≡N) | ~119 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

To further confirm the structural assignment of this compound, advanced two-dimensional (2D) NMR techniques can be employed. Methods such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, confirming the connectivity of protons within the piperidine ring and the propanenitrile side chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would provide crucial ¹H-¹³C correlations, definitively linking the proton and carbon skeletons of the molecule and confirming the attachment of the propanenitrile group to the nitrogen of the 4-methylpiperidine ring.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₁₆N₂), the expected exact mass is approximately 152.1313 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass. The fragmentation of this molecular ion under electron ionization (EI) or other ionization methods would produce a characteristic pattern of fragment ions. Key fragmentation pathways would likely involve the cleavage of the C-C bonds in the propanenitrile chain and the bonds of the piperidine ring. Common fragments would include the loss of the nitrile group or the fragmentation of the piperidine ring, providing further evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound. By measuring the mass with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, an HRMS measurement would confirm the molecular formula as C₉H₁₆N₂, providing unequivocal evidence for its identity.

| Ion | Calculated m/z |

| [M+H]⁺ | 153.1386 |

| [M+Na]⁺ | 175.1205 |

Note: The calculated m/z values are for the most abundant isotopes of each element.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and gain insight into the molecular structure.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The most prominent and characteristic absorption is that of the nitrile (C≡N) group. Due to the large change in dipole moment during its stretching vibration, this functional group gives rise to a sharp and intense peak. spectroscopyonline.com For saturated aliphatic nitriles, this peak is typically observed in the 2260-2240 cm⁻¹ region. spectroscopyonline.com

Other significant vibrations include the stretching and bending of C-H bonds in the methyl and piperidine ring's methylene groups. The sp³ C-H stretching vibrations are expected just below 3000 cm⁻¹. The C-N stretching vibrations of the tertiary amine within the piperidine ring typically appear in the fingerprint region, often between 1250 and 1020 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Stretching | C≡N (Nitrile) | 2260 - 2240 | Strong, Sharp |

| Stretching | C-H (Alkyl) | 3000 - 2850 | Medium to Strong |

| Bending | C-H (Alkyl) | 1470 - 1365 | Medium |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. syncsci.com The selection rules for Raman activity differ from those for IR, meaning that vibrations that are weak in IR may be strong in Raman, and vice versa. The stretching vibration of the nitrile (C≡N) bond is expected to be a strong and sharp signal in the Raman spectrum, typically appearing in a similar region as in the IR spectrum (around 2250 cm⁻¹). The symmetric C-H stretching and bending vibrations of the alkyl portions of the molecule are also readily observable. This technique is particularly useful for studying molecular symmetry and skeletal vibrations, which are often weak in the IR spectrum.

Electronic Absorption Spectroscopy (UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The this compound molecule consists of saturated alkyl groups, a tertiary amine, and a nitrile group. These are not traditional chromophores that absorb strongly in the near-UV and visible range (200-800 nm). The lone pair of electrons on the nitrogen atom can undergo n→σ* transitions, but these typically occur at wavelengths below 200 nm, in the far-UV region, and are often not observed with standard spectrophotometers. Therefore, a solution of pure this compound in a non-absorbing solvent like acetonitrile or ethanol is expected to be transparent in the UV-Visible range.

Table 2: Expected UV-Visible Absorption for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) | Region |

|---|---|---|---|

| n→σ* | C-N (Amine) | < 200 | Far-UV |

Crystallographic Analysis

Crystallographic techniques provide precise information about the arrangement of atoms in the solid state, offering definitive proof of molecular structure and conformation.

Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. While specific crystallographic data for this compound is not available in the reviewed literature, this analysis would, if performed, yield precise atomic coordinates.

From these coordinates, one could determine:

Bond Lengths and Angles: Providing confirmation of the molecular connectivity.

Molecular Conformation: Establishing the preferred conformation of the 4-methylpiperidine ring (e.g., chair, boat) and the orientation of the methyl and propanenitrile substituents (axial vs. equatorial).

Intermolecular Interactions: Identifying any hydrogen bonds, dipole-dipole interactions, or van der Waals forces that dictate the packing of molecules in the crystal lattice. nih.gov

For comparison, a related compound, 3-Oxo-3-(piperidin-1-yl)propanenitrile, was found to crystallize in the monoclinic P2₁/c space group, with the piperidine ring adopting a chair conformation. nih.govresearchgate.net A similar analysis of the title compound would provide such unambiguous structural details.

Powder X-ray Diffraction (PXRD) for Crystalline Polymorphs

Powder X-ray Diffraction (PXRD) is an analytical technique used to characterize the crystalline nature of a bulk solid sample. ucmerced.edu Instead of a single crystal, a fine powder of the material is analyzed, providing a diffraction pattern that is a fingerprint of its crystalline phase(s). Each crystalline solid produces a unique PXRD pattern, characterized by a series of peaks at specific diffraction angles (2θ) and with characteristic relative intensities. marshall.edu

A search of the scientific literature did not yield a specific PXRD pattern for this compound. However, this technique would be essential for:

Phase Identification: Confirming the identity of a synthesized batch against a known standard.

Purity Analysis: Detecting the presence of crystalline impurities.

Polymorphism Studies: Identifying if the compound can exist in different crystalline forms (polymorphs), which may have different physical properties.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Oxo-3-(piperidin-1-yl)propanenitrile |

| Acetonitrile |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the electronic properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, and Natural Bond Orbital (NBO) analysis provide a detailed picture of the electron distribution and interactions within 3-(4-Methylpiperidin-1-yl)propanenitrile.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science for calculating properties like molecular energies, shapes, and vibrational frequencies. DFT studies for a molecule like this compound would typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties.

Key insights from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not based on specific experimental data for this compound.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the MEP surface indicate different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP analysis would likely show a region of high negative electrostatic potential around the nitrogen atom of the nitrile group due to the lone pair of electrons. This suggests that this nitrogen atom is a likely site for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the piperidine (B6355638) ring would exhibit positive electrostatic potential, making them potential sites for nucleophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. These interactions, known as hyperconjugation, contribute to the stability of the molecule.

Illustrative NBO Analysis Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(1) N(piperidine) | σ*(C-C) | ~ 2.5 |

| σ(C-H) | σ*(C-N) | ~ 1.8 |

| LP(1) N(nitrile) | π*(C≡N) | > 5.0 |

Note: The values in this table are illustrative and represent typical stabilization energies for such interactions. They are not based on specific experimental data for this compound.

Molecular Modeling and Conformational Dynamics

Molecular modeling techniques are essential for studying the three-dimensional structure and conformational flexibility of molecules. For this compound, these studies focus on the preferred spatial arrangements of its constituent rings and chains.

The piperidine ring, a six-membered saturated heterocycle, typically adopts a chair conformation to minimize steric strain and torsional strain. In this compound, the 4-methylpiperidine (B120128) ring is expected to exist predominantly in a chair conformation. The methyl group at the C4 position can be in either an axial or an equatorial position.

Computational studies on similar 4-substituted piperidines have shown that the equatorial conformation is generally more stable than the axial conformation due to reduced steric hindrance. The energy difference between the two conformers can be calculated to determine the equilibrium population of each. For the 4-methylpiperidine moiety, the equatorial conformer is typically favored.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Prediction and Interpretation of Spectroscopic Data

Due to the absence of experimentally published spectra for this compound, computational predictions and interpretations based on the analysis of its constituent functional groups provide valuable insights into its spectroscopic characteristics. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy with structurally related molecules.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals corresponding to the protons of the 4-methylpiperidine ring and the propanenitrile chain. The protons on the carbons alpha to the nitrogen atom are expected to be deshielded and appear further downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.75 | Triplet | 2H | N-CH₂ -CH₂-CN |

| ~ 2.65 | Broad Doublet | 2H | Piperidine H-2e, H-6e (axial) |

| ~ 2.45 | Triplet | 2H | N-CH₂-CH₂ -CN |

| ~ 2.00 | Triplet of Doublets | 2H | Piperidine H-2a, H-6a (equatorial) |

| ~ 1.60 | Multiplet | 2H | Piperidine H-3e, H-5e (equatorial) |

| ~ 1.45 | Multiplet | 1H | Piperidine H-4 (axial) |

| ~ 1.20 | Multiplet | 2H | Piperidine H-3a, H-5a (axial) |

| 0.90 | Doublet | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reflect the electronic environment of each carbon atom. The carbon of the nitrile group is expected at the lowest field, while the methyl group carbon will be at the highest field. Carbons directly attached to the nitrogen will be deshielded compared to other aliphatic carbons. openstax.org

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 119.0 | -C N (Nitrile) |

| ~ 54.0 | Piperidine C-2, C-6 |

| ~ 52.5 | N-C H₂-CH₂-CN |

| ~ 34.5 | Piperidine C-3, C-5 |

| ~ 31.0 | Piperidine C-4 |

| ~ 22.0 | -C H₃ |

| ~ 16.0 | N-CH₂-C H₂-CN |

Predicted Infrared (IR) Spectrum

The IR spectrum is characterized by the vibrational frequencies of its functional groups. The most prominent feature is expected to be the sharp, intense absorption of the nitrile group. As a tertiary amine, it will lack the characteristic N-H stretching bands seen in primary and secondary amines. openstax.orglibretexts.orgwpmucdn.comorgchemboulder.com

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2800 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~ 2250 | C≡N Stretch | Nitrile |

| 1470-1440 | C-H Bend | CH₂ Scissoring |

| 1250-1020 | C-N Stretch | Tertiary Aliphatic Amine orgchemboulder.comlibretexts.org |

Predicted Mass Spectrum (MS)

The mass spectrum under electron ionization (EI) is predicted to show a molecular ion peak (M⁺) corresponding to its molecular weight (152.24 g/mol ). The fragmentation pattern will be dominated by α-cleavage, a characteristic pathway for amines, which involves the cleavage of a C-C bond adjacent to the nitrogen atom to form a stable iminium cation. openstax.orgmiamioh.edu

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 152 | [C₉H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 151 | [C₉H₁₅N₂]⁺ | [M-H]⁺ (Loss of a proton from the piperidine ring) |

| 137 | [C₈H₁₃N₂]⁺ | [M-CH₃]⁺ (Loss of the methyl group) |

| 98 | [C₆H₁₂N]⁺ | α-cleavage: Loss of the propanenitrile side chain radical (•CH₂CH₂CN) |

| 84 | [C₅H₁₀N]⁺ | α-cleavage: Loss of a methyl radical from the m/z 98 fragment |

| 54 | [C₃H₄N]⁺ | Fragment from the propanenitrile side chain [CH₂CH₂CN]⁺ |

Mechanistic Studies of Reactions Involving the Compound

Mechanism of Synthesis: Aza-Michael Addition

The primary route for the synthesis of this compound is the aza-Michael addition (or conjugate addition) of 4-methylpiperidine to acrylonitrile (B1666552). researchgate.netwikipedia.orgmasterorganicchemistry.com This reaction is a nucleophilic addition to an α,β-unsaturated nitrile.

The mechanism proceeds through the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The π-electrons from the C=C double bond are pushed onto the α-carbon.

Intermediate Formation: This attack forms a transient zwitterionic intermediate, which quickly rearranges to a more stable carbanion (enolate) intermediate, with the negative charge residing on the α-carbon, stabilized by the adjacent electron-withdrawing nitrile group.

Proton Transfer: The nitrogen atom, now carrying a positive charge, is deprotonated. In the absence of an external acid, another molecule of 4-methylpiperidine can act as a base, or a proton is abstracted from the solvent (if protic). The enolate intermediate is simultaneously protonated on the α-carbon, typically by abstracting a proton from the protonated amine catalyst or the solvent. This step regenerates the neutral amine and yields the final product, this compound.

Mechanisms of Subsequent Reactions

The reactivity of this compound is dictated by its nitrile functional group. The tertiary amine is generally unreactive under non-acidic conditions. Key reactions of the nitrile group include hydrolysis and reduction. pressbooks.publibretexts.orgchemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis to Carboxylic Acid:

Protonation: The nitrile nitrogen is protonated by an acid (e.g., H₃O⁺), which enhances the electrophilicity of the nitrile carbon.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon, and a subsequent deprotonation of the water moiety yields an imidic acid intermediate.

Tautomerization: The imidic acid tautomerizes to a more stable amide intermediate.

Amide Hydrolysis: The amide is then further hydrolyzed under acidic conditions. The carbonyl oxygen is protonated, followed by nucleophilic attack by water on the carbonyl carbon. Subsequent proton transfer and elimination of ammonia (as NH₄⁺) yields the final carboxylic acid, 3-(4-methylpiperidin-1-yl)propanoic acid. cdnsciencepub.com

Base-Catalyzed Hydrolysis to Carboxylate:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon, forming a hydroxy imine anion.

Protonation: The anion is protonated by water to form a hydroxy imine, which then tautomerizes to an amide.

Amide Hydrolysis: The amide undergoes base-catalyzed hydrolysis. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels an amide ion (NH₂⁻) as a leaving group to form the carboxylic acid.

Deprotonation: The strongly basic amide ion deprotonates the carboxylic acid to form a stable carboxylate salt and ammonia. An acidic workup is required to obtain the neutral carboxylic acid. pressbooks.pub

Reduction to Primary Amine with LiAlH₄:

First Hydride Addition: A hydride ion (H⁻) from lithium aluminum hydride (LiAlH₄) acts as a nucleophile, attacking the electrophilic nitrile carbon. This breaks the C≡N triple bond and forms an imine anion, which is stabilized by complexation with the aluminum species. libretexts.orglibretexts.org

Second Hydride Addition: The imine-metal complex can accept a second hydride ion at the same carbon, resulting in a dianion intermediate.

Protonation: Upon aqueous workup, the dianion is protonated twice by water to yield the final primary amine product, 3-(4-methylpiperidin-1-yl)propan-1-amine. libretexts.org

Purification and Isolation Methodologies in Academic Synthesis

Chromatographic Separation Techniques

Chromatography is a principal technique for the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the solvent through the column, significantly speeding up the separation process. weber.hu It is widely used in academic and industrial settings for the purification of reaction mixtures. The stationary phase is typically silica gel, a polar adsorbent. orgsyn.orgrsc.org

In the synthesis of complex molecules that include a piperidine (B6355638) propanenitrile structure, flash chromatography is a consistently applied purification step. For instance, in the multi-step synthesis of various pyrimido[4,5-b]indole derivatives, which are structurally more complex than 3-(4-Methylpiperidin-1-yl)propanenitrile, silica gel (SiO₂) flash chromatography is used to isolate key intermediates and final products. mdpi.comresearchgate.net The choice of mobile phase (eluent) is crucial and is often a gradient system, where the polarity of the solvent mixture is increased over time to elute compounds of increasing polarity. Common solvent systems include mixtures of a non-polar solvent like dichloromethane (DCM) and a polar solvent like methanol (MeOH) or a combination of ethyl acetate (EtOAc) and MeOH. mdpi.comresearchgate.net

The specific conditions are tailored to the compound being purified, as shown in the table below, which summarizes purification parameters for several complex piperidine propanenitrile analogues.

| Compound Purified | Stationary Phase | Mobile Phase (Eluent System) |

| (S)-3-(3-((7-Iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile | Silica Gel (SiO₂) | Dichloromethane-(Ethyl acetate-Methanol 95:5), gradient from 3:1 to 1:4 |

| (S)-tert-Butyl 3-((7-iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate | Silica Gel (SiO₂) | Dichloromethane-Methanol, gradient from 97.5:2.5 to 93.5:6.5 |

| (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile | Silica Gel (SiO₂) | Dichloromethane-Methanol, gradient from 97:3 to 93:7 |

| (S)-7-Iodo-N-(piperidin-3-yl)-9H-pyrimido[4,5-b]indol-4-amine | Silica Gel (SiO₂) | Dichloromethane-(2N NH₃ in Methanol) 9:1 |

This table presents data from the purification of complex analogues to illustrate the application of the technique. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the analysis and purification of compounds. shimadzu.com In its analytical form, it is used to determine the purity of a sample and quantify its components. In its preparative form, it is used to isolate pure compounds from a mixture. warwick.ac.uk

For piperidine propanenitrile derivatives, analytical HPLC is routinely used to confirm the purity of the final compounds after purification by other means, such as flash chromatography. mdpi.com The technique typically employs a reverse-phase column (e.g., C18) where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture. mdpi.comsielc.com Purity is assessed by the presence of a single peak in the chromatogram, and the retention time (tᵣ) is a characteristic of the compound under specific conditions (e.g., column type, mobile phase gradient, flow rate). mdpi.com

While preparative HPLC is more resource-intensive than flash chromatography, it offers higher resolution and is suitable for isolating highly pure samples, especially for challenging separations. shimadzu.comlcms.cz The principles of scaling up from an analytical method to a preparative one involve adjusting the flow rate and sample load to accommodate larger column dimensions. warwick.ac.uk

The following table shows analytical HPLC data for several complex piperidine propanenitrile analogues, which is essential for developing a preparative method.

| Compound Analyzed | Retention Time (tᵣ) in minutes |

| (S)-3-(3-((7-Iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile | 5.098 |

| (S)-7-Iodo-N-(piperidin-3-yl)-9H-pyrimido[4,5-b]indol-4-amine | 4.847 |

| (S)-3-(3-((7-((Trimethylsilyl)ethynyl)-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile | 8.180 |

| (S)-tert-Butyl 3-((7-iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate | 9.515 |

This data, from the analysis of complex analogues, illustrates the use of HPLC for purity verification. mdpi.comresearchgate.net

Recrystallization and Crystallization Procedures

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution.

For piperidine derivatives, recrystallization can be a highly effective method for obtaining enantiomerically pure compounds or for final purification after chromatographic methods. nih.govgoogle.com The process involves several key steps:

Solvent Selection : Choosing an appropriate solvent is the most critical step. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Dissolution : The impure compound is dissolved in the minimum amount of the hot solvent to create a saturated solution.

Cooling and Crystallization : The solution is allowed to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

Isolation : The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.

In cases where a single solvent is not effective, a two-solvent system is often employed. This involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a "poor" solvent (an anti-solvent) in which it is insoluble, until the solution becomes turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, can induce crystallization.

Solvent Selection and Optimization for Purification

The success of both chromatographic and recrystallization techniques is heavily dependent on the choice of solvents. The selection is guided by the polarity and solubility characteristics of the compound to be purified.

For flash column chromatography , solvent selection is typically optimized using Thin Layer Chromatography (TLC). A solvent system is sought that provides a good separation of the target compound from impurities, with a retention factor (Rƒ) for the target compound ideally in the range of 0.2-0.4.

Commonly used solvent systems for the recrystallization of nitrogen-containing organic compounds include:

Alcohols (Methanol, Ethanol) often mixed with water

Esters (Ethyl acetate) mixed with alkanes (Hexane, Heptane)

Ketones (Acetone) mixed with alkanes or water

Chlorinated solvents (Dichloromethane) mixed with alkanes (Pentane, Cyclohexane)

Optimization involves experimentally testing the solubility of the crude compound in various solvents at different temperatures to find the ideal system that maximizes recovery and purity.

Q & A

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Predict binding poses in receptor active sites (e.g., GPCRs).

- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with activity data from analogs .

Validate predictions with experimental IC₅₀ values and mutagenesis studies.

How can researchers address impurities in synthesized batches of this compound?

Basic Research Question

Common impurities include unreacted 4-methylpiperidine or acrylonitrile dimer. Mitigation strategies:

- Purification : Use silica gel chromatography (gradient elution: 5–20% EtOAc in hexane).

- HPLC Analysis : Employ a C18 column (ACN/water, 0.1% TFA) to quantify purity (>95%).

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation.

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Advanced Research Question

- Core Modifications : Synthesize analogs with varied piperidine substituents (e.g., 4-ethyl or 4-fluoro) to assess steric/electronic effects.

- Nitrile Replacement : Substitute nitrile with amide or ester groups to probe hydrogen-bonding interactions.

- Bioisosteres : Replace piperidine with morpholine or thiomorpholine to evaluate ring heteroatom impact .

Test modified compounds in enzymatic assays and compare activity data using heatmap clustering.

What are effective strategies for regioselective functionalization of this compound?

Advanced Research Question

- Directed C-H Activation : Use Pd(II)/pyridine ligands to functionalize the piperidine ring’s methyl group via δ-C-H activation.

- Photoredox Catalysis : Employ Ir(ppy)₃ under blue LED light to selectively alkylate the nitrile’s α-position.

- Enzymatic Catalysis : Lipase-mediated acetylation of secondary alcohols in propanenitrile derivatives .

Characterize regioselectivity via NOESY NMR or X-ray crystallography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.